molecular formula C20H32OS B14623660 1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one CAS No. 56944-52-6

1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one

Cat. No.: B14623660
CAS No.: 56944-52-6
M. Wt: 320.5 g/mol
InChI Key: MBAKURXDUCWXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-(dodecylthio)phenyl]- is an organic compound with the molecular formula C20H32OS It is characterized by the presence of a dodecylthio group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(dodecylthio)phenyl]- typically involves the reaction of 4-(dodecylthio)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(dodecylthio)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-[4-(dodecylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(dodecylthio)phenyl]- involves its interaction with specific molecular targets. The dodecylthio group can interact with biological membranes, potentially disrupting their function. The phenyl and ethanone groups may also interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of a dodecylthio group.

    Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a dodecylthio group.

    Ethanone, 1-[4-(methylthio)phenyl]-: Features a methylthio group instead of a dodecylthio group.

Uniqueness

Ethanone, 1-[4-(dodecylthio)phenyl]- is unique due to the presence of the long dodecylthio chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

56944-52-6

Molecular Formula

C20H32OS

Molecular Weight

320.5 g/mol

IUPAC Name

1-(4-dodecylsulfanylphenyl)ethanone

InChI

InChI=1S/C20H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3

InChI Key

MBAKURXDUCWXBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.